
2,3-Dibromo-6-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-6-methylaniline: is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 6th position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 6-methylaniline: The synthesis of 2,3-Dibromo-6-methylaniline typically starts with 6-methylaniline. The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Continuous Bromination: Using continuous flow reactors to maintain a steady supply of bromine and 6-methylaniline.
Automated Purification: Employing automated systems for purification to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: 2,3-Dibromo-6-methylaniline can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2-) in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed:
Nitration Products: Formation of nitro derivatives like 2,3-dibromo-6-nitroaniline.
Reduction Products: Formation of amine derivatives like 2,3-dibromo-6-methylbenzylamine.
Substitution Products: Formation of hydroxyl or amino derivatives like 2,3-dibromo-6-hydroxyaniline or 2,3-dibromo-6-aminoaniline.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions, such as Suzuki coupling, to form carbon-carbon bonds.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in the synthesis of pharmaceutical compounds due to its unique structure.
Biological Studies: Used in studies to understand the effects of brominated anilines on biological systems.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its ability to form colored compounds.
Agrochemicals: Used in the synthesis of agrochemicals for pest control and crop protection.
作用機序
The mechanism of action of 2,3-Dibromo-6-methylaniline involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atoms and the amino group play crucial roles in these interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
類似化合物との比較
2,6-Dibromo-4-methylaniline: Similar structure but with bromine atoms at the 2nd and 6th positions.
2-Bromo-6-methylaniline: Contains only one bromine atom at the 2nd position.
3,5-Dibromo-4-methylaniline: Bromine atoms at the 3rd and 5th positions.
Uniqueness: 2,3-Dibromo-6-methylaniline is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and applications
特性
分子式 |
C7H7Br2N |
|---|---|
分子量 |
264.94 g/mol |
IUPAC名 |
2,3-dibromo-6-methylaniline |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 |
InChIキー |
WPJCYTQGZAQXAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)
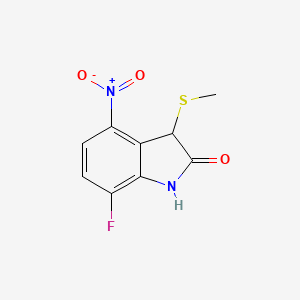
![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)

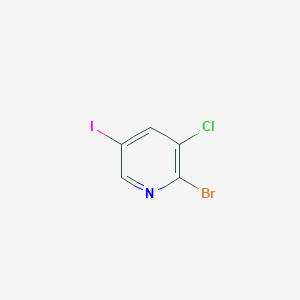
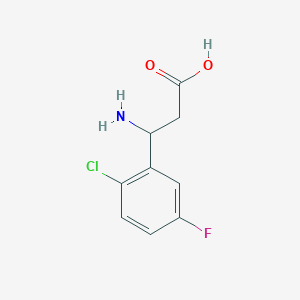

![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
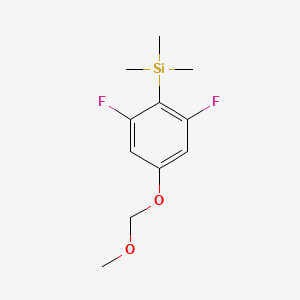
![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)
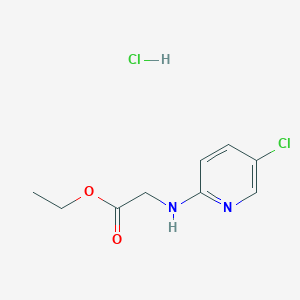
![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)
